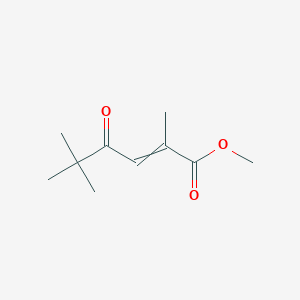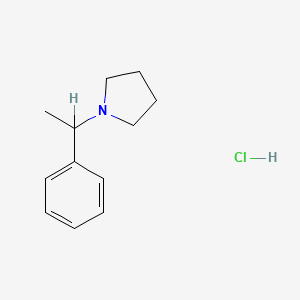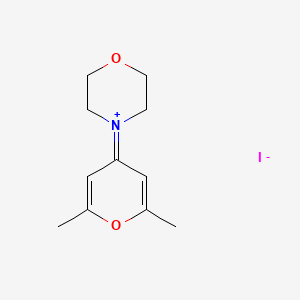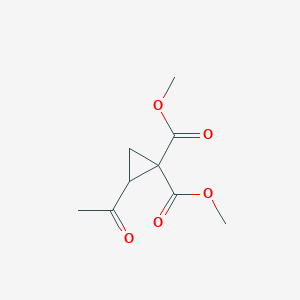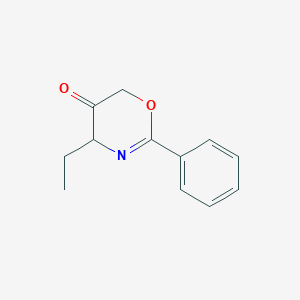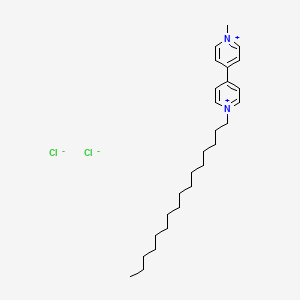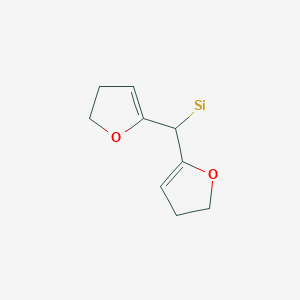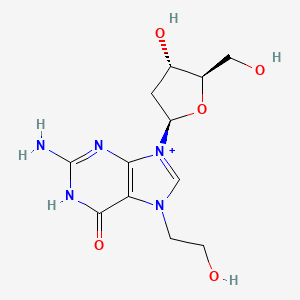
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is a complex organic compound that belongs to the purine nucleoside family. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the attachment of the sugar moiety. The reaction conditions may include the use of protecting groups, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for pharmaceutical or research applications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
Inosine: Known for its role in RNA editing and metabolism.
Uniqueness
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
76702-32-4 |
|---|---|
Formule moléculaire |
C12H18N5O5+ |
Poids moléculaire |
312.30 g/mol |
Nom IUPAC |
2-amino-7-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C12H17N5O5/c13-12-14-10-9(11(21)15-12)16(1-2-18)5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2-,13,14,15,21)/p+1/t6-,7+,8+/m0/s1 |
Clé InChI |
RWAKPFDJWWXAGG-XLPZGREQSA-O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
SMILES canonique |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
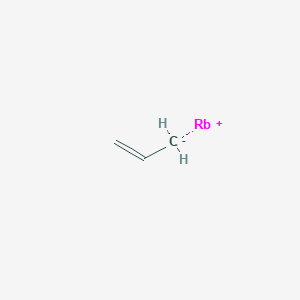

![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

